molecular formula C8H6ClN3S B2549699 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine CAS No. 1152562-33-8

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine

Cat. No.: B2549699
CAS No.: 1152562-33-8
M. Wt: 211.67
InChI Key: GOGHYMATGSGROR-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine plays a crucial role in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it is instrumental in the creation of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, showcasing a method where iminophosphorane reacts with phenyl isocyanate to form compounds with potential biological activities (Liu et al., 2006). Additionally, the chemical serves as a precursor in the synthesis of N-Arylpyrimidin-2-amine derivatives using palladium-catalyzed reactions, highlighting its utility in preparing new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).

Corrosion Inhibition

Research into pyrimidinic Schiff bases, including structures similar to this compound, has shown these compounds to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This property is critical for extending the lifespan of metal structures in corrosive environments, indicating the compound's potential in industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Biological Activities

The pyrimidine scaffold, closely related to this compound, has been explored for its biological significance. Derivatives have been synthesized for evaluating their sigma-1 receptor antagonistic properties, showing promising results for treating neuropathic pain. This indicates the compound's potential as a foundational structure for developing new pharmacological agents (Lan et al., 2014). Additionally, pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic activities, further underscoring the chemical's relevance in medicinal chemistry research (Sondhi et al., 2009).

Antimicrobial and Antifungal Activities

Compounds based on the pyrimidine structure have been synthesized and assessed for their antimicrobial and antifungal capabilities. This research avenue is vital for the discovery of new agents to combat resistant strains of bacteria and fungi, highlighting the compound's importance in developing novel antimicrobial therapies (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Mechanism of Action

Mode of Action

The mode of action of 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine The compound’s interaction with its targets and the resulting changes are subject to further investigation .

Biochemical Pathways

The biochemical pathways affected by This compound More detailed studies are needed to elucidate these pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Further pharmacokinetic studies are needed to determine these properties .

Result of Action

The molecular and cellular effects of the action of This compound Additional research is required to describe these effects .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGHYMATGSGROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152562-33-8
Record name 2-(5-chlorothiophen-2-yl)pyrimidin-5-amine
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